1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol
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Overview
Description
1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features a combination of diethylamino, imidazolyl, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common steps might include:
- Alkylation reactions to introduce the diethylamino group.
- Condensation reactions to attach the imidazolyl group.
- Etherification to incorporate the methoxyphenoxy moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated products, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol would involve its interaction with molecular targets such as receptors, enzymes, or nucleic acids. The pathways involved might include:
Binding to receptors: Modulating receptor activity.
Enzyme inhibition: Inhibiting or activating specific enzymes.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(diethylamino)-3-[5-(aminomethyl)-2-methoxyphenoxy]propan-2-ol
- 1-(diethylamino)-3-[5-(methylamino)-2-methoxyphenoxy]propan-2-ol
Uniqueness
1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol is unique due to the presence of the imidazolyl group, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
1-(diethylamino)-3-[5-[(3-imidazol-1-ylpropylamino)methyl]-2-methoxyphenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-4-24(5-2)15-19(26)16-28-21-13-18(7-8-20(21)27-3)14-22-9-6-11-25-12-10-23-17-25/h7-8,10,12-13,17,19,22,26H,4-6,9,11,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOZYQYNBDRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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